molecular formula C10H19Cl2N3O B13250162 2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride

2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride

Cat. No.: B13250162
M. Wt: 268.18 g/mol
InChI Key: VUGQWHBQBAHEQL-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride (CAS: 2059908-61-9) is a chiral organic compound featuring a pyrazole moiety linked to an oxane (tetrahydrofuran) ring. Its molecular formula is C₉H₁₇Cl₂N₃O, with a molecular weight of 254.16 g/mol. The ethyl group at the pyrazole’s nitrogen and the stereochemistry (rac-(2R,3S) configuration) contribute to its structural uniqueness . This compound is primarily utilized in pharmaceutical research and chemical synthesis as a building block for drug candidates, particularly in targeting central nervous system (CNS) disorders or enzyme modulation .

Properties

Molecular Formula

C10H19Cl2N3O

Molecular Weight

268.18 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride

InChI

InChI=1S/C10H17N3O.2ClH/c1-2-13-7-8(6-12-13)10-9(11)4-3-5-14-10;;/h6-7,9-10H,2-5,11H2,1H3;2*1H

InChI Key

VUGQWHBQBAHEQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride involves multiple steps. One common method includes the reaction of 1-ethyl-1H-pyrazole with oxan-3-amine under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-3-one derivatives, while reduction may produce oxan-3-amine derivatives .

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs differ in substituents, heterocyclic cores, or stereochemistry. Below is a comparative analysis based on molecular structure, applications, and physicochemical properties:

Table 1: Comparison with Similar Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Notes
Target Compound : 2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride C₉H₁₇Cl₂N₃O 254.16 Ethyl group, oxane ring, rac-(2R,3S) Pharmaceutical intermediates
(trans)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride C₈H₁₅Cl₂N₃O 240.13 Methyl group (vs. ethyl), oxane ring R&D use; reduced steric bulk
rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride C₉H₁₇Cl₂N₃O 254.16 Imidazole ring (vs. pyrazole) Chemical synthesis
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-amine dihydrochloride C₈H₁₅Cl₂N₃ 232.13 Propenyl backbone (vs. oxane) Unknown (Building block)
Key Observations:

Substituent Effects: Ethyl vs. Heterocyclic Core: Replacing pyrazole with imidazole (e.g., rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride) alters electronic properties, affecting solubility and hydrogen-bonding capacity .

Backbone Modifications :

  • The propenylamine analog (C₈H₁₅Cl₂N₃) lacks the oxane ring, reducing rigidity and possibly bioavailability compared to the target compound .

Stereochemistry :

  • The rac-(2R,3S) configuration of the target compound may influence enantioselective interactions in chiral environments, a critical factor in drug design .

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, also known as rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anti-diabetic, antioxidant, and enzyme inhibition properties.

Synthesis and Structural Characterization

The compound has been synthesized using established organic chemistry techniques. Structural characterization has been performed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The molecular formula is C10H19Cl2N3O, with a molecular weight of 268.18 g/mol .

Anti-Diabetic Activity

Recent studies have highlighted the anti-diabetic potential of 2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride. It exhibits significant inhibition against key enzymes involved in carbohydrate metabolism:

Enzyme IC50 (µM) Comparison
α-glucosidase75.62 ± 0.56Acarbose: 72.58 ± 0.68
α-amylase119.3 ± 0.75Acarbose: 115.6 ± 0.574

These results indicate that the compound has comparable efficacy to Acarbose, a well-known anti-diabetic drug .

Antioxidant Activity

The antioxidant properties of the compound were evaluated using several assays, including DPPH and ABTS radical scavenging tests. The findings suggest that it possesses considerable radical scavenging abilities, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Enzyme Inhibition

In addition to its anti-diabetic effects, the compound has shown promising results in inhibiting xanthine oxidase, an enzyme associated with the production of reactive oxygen species:

Assay IC50 (µM)
Xanthine Oxidase24.32 ± 0.78

This inhibition is significant as it suggests potential applications in managing conditions like gout and hyperuricemia .

Case Studies and Research Findings

A comprehensive study evaluated various pyrazole derivatives, including 2-(1-Ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, for their biological activities. The study utilized molecular docking simulations to predict binding affinities and modes with target enzymes like α-glucosidase and α-amylase, providing insights into their mechanisms of action .

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